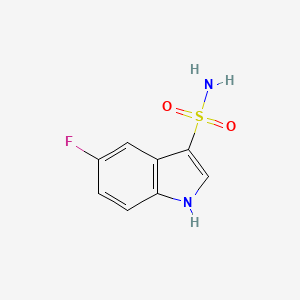
5-Fluoro-1H-indole-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-1H-indole-3-sulfonamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various naturally occurring alkaloids and their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Fluoro-1H-indole-3-sulfonamide can be synthesized by treating 5-fluoro-1H-indole-3-carbohydrazide with different aryl-sulfonyl chlorides in the presence of pyridine . The reaction typically involves the following steps:
Starting Material: 5-Fluoro-1H-indole-3-carbohydrazide.
Reagent: Aryl-sulfonyl chloride.
Catalyst: Pyridine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired sulfonamide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-1H-indole-3-sulfonamide undergoes various chemical reactions, including:
Substitution: The sulfonamide group can undergo substitution reactions, particularly at the C3 position of the indole ring.
Common Reagents and Conditions
Oxidation: Typically involves the use of carbon-based electrodes and electrochemical techniques such as cyclic voltammetry.
Substitution: Aryl-sulfonyl chlorides are commonly used reagents for introducing the sulfonamide group.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further characterized and studied for their biological activities.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-1H-indole-3-sulfonamide has several scientific research applications:
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antihypertensive agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Fluoro-1H-indole-3-sulfonamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-propionic acid: Known for its antioxidant properties.
Indole-3-butyric acid: Used as a rooting agent in plant biology.
Uniqueness
5-Fluoro-1H-indole-3-sulfonamide is unique
Eigenschaften
Molekularformel |
C8H7FN2O2S |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
5-fluoro-1H-indole-3-sulfonamide |
InChI |
InChI=1S/C8H7FN2O2S/c9-5-1-2-7-6(3-5)8(4-11-7)14(10,12)13/h1-4,11H,(H2,10,12,13) |
InChI-Schlüssel |
YYZGLDYERRKNCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)C(=CN2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13219289.png)
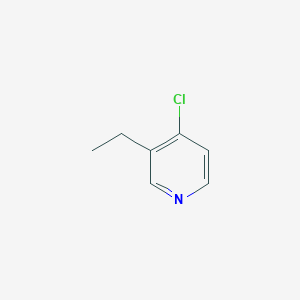


![7-{[ethyl(methyl)amino]methyl}-2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B13219312.png)
![1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid](/img/structure/B13219320.png)
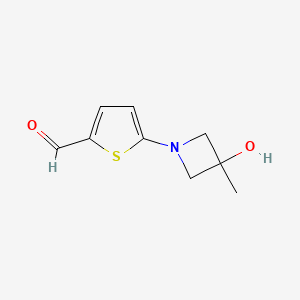
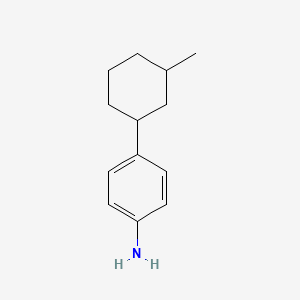

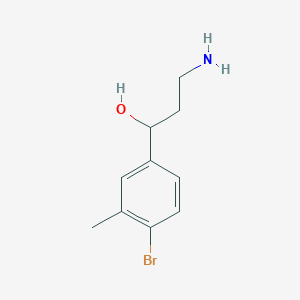
![{1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol](/img/structure/B13219344.png)
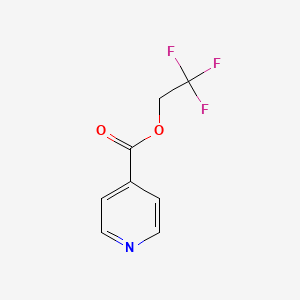
![1-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13219355.png)
